molecular formula C16H16FNO2 B5066763 N-(3-fluorophenyl)-2-phenoxybutanamide

N-(3-fluorophenyl)-2-phenoxybutanamide

Cat. No.: B5066763
M. Wt: 273.30 g/mol
InChI Key: KFSZDFXYICGGEN-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-phenoxybutanamide is a fluorinated aromatic amide characterized by a butanamide backbone substituted with a phenoxy group at the C2 position and a 3-fluorophenyl moiety attached to the nitrogen atom. Fluorinated aromatic amides are frequently studied for their enhanced metabolic stability and lipophilicity compared to non-fluorinated counterparts, making them valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

N-(3-fluorophenyl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-2-15(20-14-9-4-3-5-10-14)16(19)18-13-8-6-7-12(17)11-13/h3-11,15H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSZDFXYICGGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)F)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-phenoxybutanamide typically involves the reaction of 3-fluoroaniline with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-2-phenoxybutanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-phenoxybutanamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The phenoxy group may contribute to the compound’s overall stability and solubility, facilitating its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight logP Substituents Key Features Reference
This compound C₁₈H₁₈FNO₂ 299.34* ~3.5† 3-fluorophenyl, phenoxy (C2) High lipophilicity, metabolic stability
N-[2-(4-fluorophenyl)ethyl]-2-phenoxybutanamide C₁₈H₂₀FNO₂ 301.36 3.50 4-fluorophenyl ethyl, phenoxy (C2) Increased steric bulk, similar logP
N-(3-methylphenyl)-2-phenylbutanamide C₁₇H₁₉NO 253.34 ~3.0‡ 3-methylphenyl, phenyl (C2) Lower polarity, reduced metabolic stability
N-(3-fluorophenyl)-4-phenylbutanamide C₁₆H₁₆FNO 257.30 ~3.2‡ 3-fluorophenyl, phenyl (C4) Altered substituent position, moderate logP
3-oxo-2-phenylbutanamide C₁₀H₁₁NO₂ 177.20 1.8 Phenyl, oxo (C3) Polar due to oxo group, precursor role

*Calculated molecular weight; †Estimated based on ; ‡Estimated from structural analogs.

Key Observations:

Substituent Position and Lipophilicity: The 3-fluorophenyl group in the target compound enhances lipophilicity (logP ~3.5) compared to non-fluorinated analogs like N-(3-methylphenyl)-2-phenylbutanamide (logP ~3.0) due to fluorine’s electronegativity and hydrophobic character . The phenoxy group at C2 introduces an oxygen atom, which may slightly reduce logP compared to purely hydrocarbon substituents (e.g., phenyl in N-(3-fluorophenyl)-4-phenylbutanamide) .

Steric and Electronic Effects: N-[2-(4-fluorophenyl)ethyl]-2-phenoxybutanamide (logP 3.50) shares a phenoxy group but features a bulkier 4-fluorophenyl ethyl substituent, which could hinder binding to sterically sensitive targets compared to the target compound . The oxo group in 3-oxo-2-phenylbutanamide significantly increases polarity (logP 1.8), making it more water-soluble but less membrane-permeable than fluorinated amides .

Metabolic Stability :

  • Fluorine’s presence in the target compound and N-(3-fluorophenyl)-4-phenylbutanamide likely improves metabolic stability by resisting oxidative degradation, a common advantage of fluorinated aromatics .

Table 2: Functional Roles of Comparable Compounds

Compound Primary Application/Activity Mechanism/Notes Reference
This compound Hypothesized enzyme inhibition or receptor modulation Likely interacts with hydrophobic binding pockets due to high logP
N-[2-(4-fluorophenyl)ethyl]-2-phenoxybutanamide Research/forensic applications Used as a reference standard in analytical chemistry
3-oxo-2-phenylbutanamide Amphetamine synthesis precursor Polar structure facilitates derivatization
N-(3-methylphenyl)-2-phenylbutanamide Undisclosed research applications Lower polarity limits biological uptake

Key Insights:

  • Target Compound vs. N-[2-(4-fluorophenyl)ethyl]-2-phenoxybutanamide: The ethyl spacer in the latter may reduce binding affinity to compact enzymatic active sites compared to the target’s direct 3-fluorophenyl linkage .
  • Role of Fluorine: Fluorinated compounds like the target and N-(3-fluorophenyl)-4-phenylbutanamide are prioritized in drug discovery for their balance of lipophilicity and stability, unlike non-fluorinated analogs .

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